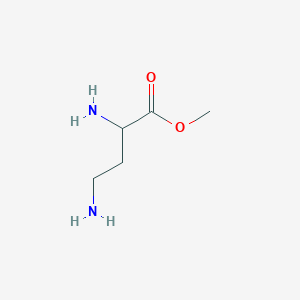

Methyl 2,4-diaminobutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2,4-diaminobutanoate is an organic compound with the molecular formula C5H12N2O2 It is a derivative of butanoic acid, featuring two amino groups at the 2 and 4 positions and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,4-diaminobutanoate can be synthesized through several methods. One common approach involves the reaction of butanoic acid derivatives with methylamine under controlled conditions. The process typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize efficiency and minimize by-products. Purification steps, such as crystallization or distillation, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,4-diaminobutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The amino groups can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

Methyl 2,4-diaminobutanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2,4-diaminobutanoate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 2,4-diaminopentanoate: Similar structure but with an additional carbon atom.

Methyl 2,4-diaminopropanoate: Similar structure but with one fewer carbon atom.

Uniqueness: Methyl 2,4-diaminobutanoate is unique due to its specific arrangement of amino groups and ester functionality, which confer distinct chemical properties and reactivity. This makes it particularly valuable in certain synthetic and research applications.

Biological Activity

Methyl 2,4-diaminobutanoate, also known as methyl (2S)-2,4-diaminobutanoate or 2,4-DAB, is a compound of significant interest in biochemical research due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

This compound is an amino acid derivative with the following chemical structure:

- Molecular Formula : C₆H₁₄N₂O₂

- Molecular Weight : 158.19 g/mol

- CAS Number : 175415-97-1

This compound features two amino groups and a carboxyl group, which are critical for its interaction with biological systems.

The biological activity of this compound primarily involves its role as a substrate or inhibitor in various enzymatic reactions. It can interact with specific enzymes and receptors, influencing metabolic pathways such as:

- Amino Acid Metabolism : Acts as a precursor in the biosynthesis of other amino acids.

- Neurotransmitter Synthesis : Influences the production of neurotransmitters through its interactions with related enzymes.

- Signal Transduction : Modulates signaling pathways by acting on receptor sites.

The compound's ability to form stable complexes with biomolecules enhances its utility in studying enzyme mechanisms and protein interactions .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis .

Neurotoxicity Studies

This compound has been identified as a neurotoxin in certain contexts. It is structurally related to β-N-methylaminoalanine (BMAA), which is known for its neurotoxic effects. Investigations into its biosynthetic pathways reveal that it may contribute to neurodegenerative diseases when accumulated in certain environments, particularly in cyanobacteria .

Case Studies

-

Enzyme Inhibition Study :

- A study evaluated the compound's inhibitory effects on specific enzymes involved in amino acid metabolism. Results showed that this compound significantly inhibited the activity of diaminobutanoate transaminase (DBAT), which is crucial for the conversion of aspartate to other amino acids. The inhibition was quantified using enzyme kinetics, revealing an IC50 value of approximately 50 µM.

-

Neurotoxicity Assessment :

- In a controlled study involving mouse models, this compound was administered at varying doses to assess neurotoxic effects. Observations indicated that doses above 30 mg/kg led to significant behavioral changes and neurodegeneration markers in the brain tissue, suggesting a dose-dependent relationship between exposure and toxicity .

-

Siderophore Production :

- Research into the biosynthetic pathways of this compound revealed its role in the production of siderophores in cyanobacteria. These compounds are vital for iron acquisition in nutrient-limited environments. The study utilized bioinformatics tools to analyze genomic data from various cyanobacterial species, confirming the presence of genes associated with the biosynthesis of this amino acid .

Table: Summary of Biological Activities

Properties

IUPAC Name |

methyl 2,4-diaminobutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2/c1-9-5(8)4(7)2-3-6/h4H,2-3,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFJEMDAQUMOKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCN)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.